molecular formula C28H26BrN3O3S B2700298 1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone CAS No. 681280-18-2

1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone

Cat. No.: B2700298
CAS No.: 681280-18-2
M. Wt: 564.5
InChI Key: KMNSJUVPVKNJSZ-UHFFFAOYSA-N
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Description

The compound 1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone is a pyrazoline derivative featuring a 4-bromophenyl group at position 3, a 2,3-dimethoxyphenyl group at position 5, and a thioether-linked indole moiety. Pyrazoline derivatives are well-documented for diverse biological activities, including antibacterial, antifungal, and antioxidant properties .

Properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26BrN3O3S/c1-31-16-26(20-7-4-5-9-23(20)31)36-17-27(33)32-24(21-8-6-10-25(34-2)28(21)35-3)15-22(30-32)18-11-13-19(29)14-12-18/h4-14,16,24H,15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNSJUVPVKNJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=C(C(=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common approach includes the formation of a chalcone derivative via Claisen–Schmidt condensation followed by cyclization to yield the pyrazole framework. The final product is characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the target molecule have shown promising activity against various cancer cell lines. In particular, structure-activity relationship (SAR) studies indicate that modifications in the aromatic rings significantly influence cytotoxicity.

CompoundCell LineIC50 (µM)Mechanism of Action
10cHCT-1162.86EGFR inhibition
10bHePG-20.16Apoptotic pathway
9bMCF-70.20ROS accumulation

These compounds induce apoptosis through mitochondrial pathways and increase reactive oxygen species (ROS) levels in cancer cells, suggesting a mechanism involving oxidative stress induction .

Anti-inflammatory Activity

Pyrazole derivatives have also been evaluated for their anti-inflammatory effects. Studies indicate that certain substitutions on the pyrazole ring enhance anti-inflammatory activity, making them potential candidates for treating inflammatory diseases. For example, a related compound demonstrated superior anti-inflammatory effects compared to standard treatments like diclofenac sodium .

The biological activity of the compound is attributed to several mechanisms:

  • EGFR Inhibition : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The binding affinity and inhibitory concentration (IC50) values are comparable to established EGFR inhibitors.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by promoting mitochondrial dysfunction and ROS production, leading to cell death.
  • Anti-inflammatory Pathways : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Study 1: Anticancer Activity

In a study evaluating a series of pyrazoline derivatives, the target compound exhibited significant cytotoxicity against HePG-2 liver cancer cells with an IC50 value of 0.16 µM, indicating strong potential for further development as an anticancer agent .

Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of related pyrazole compounds in animal models of inflammation. The results showed a marked reduction in edema and inflammatory markers compared to control groups treated with standard anti-inflammatory drugs .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 2,3-dimethoxyphenyl group in the target compound may confer enhanced solubility compared to 4-methoxyphenyl analogs (e.g., ), due to increased steric and electronic effects . Bromine (vs.

Thioether vs. Thiol/Triazole Moieties :

  • The indole-thioether group in the target compound differs from triazole-thiols (e.g., ) or thiazole-linked derivatives (e.g., ). Thioethers are less prone to oxidation than thiols, which could enhance metabolic stability .

Biological Activity: Pyrazolines with 4-methoxyphenyl or 4-fluorophenyl groups exhibit antibacterial and antifungal activities . The target compound’s dimethoxy groups may broaden its activity spectrum.

Crystallography:

  • Pyrazoline derivatives are often characterized via X-ray diffraction (e.g., ). The target compound’s structure could be resolved using SHELXL-based refinement, a standard for small molecules . Dihedral angles between aromatic rings (e.g., pyrazoline core vs. dimethoxyphenyl) would clarify conformational flexibility .

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